1,3-Dichloropropan-2-yl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes multiple chlorine atoms and a benzoate group
Preparation Methods
The synthesis of 2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps. The synthetic route often starts with the preparation of the benzoate derivative, followed by the introduction of the chloromethyl and chloroethyl groups. The reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple chlorine atoms makes it susceptible to oxidation reactions, which can lead to the formation of different chlorinated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atoms and benzoate group can form bonds with various biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other chlorinated benzoates and isoindoles. Compared to these compounds, 2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of functional groups and chlorine atoms. This uniqueness gives it distinct chemical and biological properties, making it valuable for specific applications.
Conclusion
2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C18H9Cl6NO4 |
---|---|
Molecular Weight |
516 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C18H9Cl6NO4/c19-5-9(6-20)29-18(28)7-2-1-3-8(4-7)25-16(26)10-11(17(25)27)13(22)15(24)14(23)12(10)21/h1-4,9H,5-6H2 |
InChI Key |
YNCNPZAMKYRRJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)OC(CCl)CCl |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)OC(CCl)CCl |
Origin of Product |
United States |
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